molecular formula C22H17Cl3N2O3 B4705680 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide

Cat. No.: B4705680
M. Wt: 463.7 g/mol
InChI Key: RIWQHPQEFLEQST-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and an ethoxyphenyl group

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O3/c1-2-30-16-7-5-15(6-8-16)26-22(29)18-11-13(23)4-10-20(18)27-21(28)17-9-3-14(24)12-19(17)25/h3-12H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWQHPQEFLEQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an inhibitor for certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to therapeutic effects. The pathways involved often include the inhibition of enzyme-substrate interactions, leading to a decrease in the activity of the target enzyme .

Comparison with Similar Compounds

When compared to similar compounds, 2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide stands out due to its unique combination of chlorine atoms and the ethoxyphenyl group. Similar compounds include:

  • 2,4-dichloro-N-(2-ethoxyphenyl)benzamide
  • 2,4-dichloro-N-(4-nitrophenyl)benzamide
  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)benzamide

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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